molecular formula C25H26N4O2S B2932047 (E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate CAS No. 796877-23-1

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2932047
CAS No.: 796877-23-1
M. Wt: 446.57
InChI Key: AWSWZMAQWQVCAW-HEHNFIMWSA-N
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Description

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a phenyl group at the 4-position. The molecule also features a cyano-vinylamino linker connecting the thiazole moiety to a benzoate ester group, which is further substituted with a diethylaminoethyl chain.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-29(4-2)14-15-31-25(30)20-10-12-22(13-11-20)27-17-21(16-26)24-28-23(18-32-24)19-8-6-5-7-9-19/h5-13,17-18,27H,3-4,14-15H2,1-2H3/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSWZMAQWQVCAW-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several key steps, including the formation of thiazole derivatives and subsequent reactions to introduce the diethylamino group. The reaction conditions typically involve refluxing with appropriate solvents and catalysts to achieve optimal yields.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been tested against various strains of bacteria, showing significant inhibition zones. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Table 1: Antibacterial Activity of this compound)

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

The results indicate that the compound is particularly effective against Gram-positive bacteria while exhibiting weaker activity against Gram-negative bacteria and fungi such as Candida albicans .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways.

Case Studies

  • Study on Antibacterial Properties : A study conducted by researchers at a leading university focused on synthesizing various derivatives of thiazole compounds, including this compound). The study highlighted its effectiveness against both S. aureus and B. subtilis, with promising results in inhibiting growth compared to standard antibiotics .
  • Anticancer Mechanism Exploration : Another research effort investigated the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates in tested cells. The underlying mechanisms were attributed to its ability to modulate key signaling pathways involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
(E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate (Target Compound) C25H27N4O2S 459.58 Diethylaminoethyl, phenyl, cyano Not explicitly reported; inferred kinase/cytotoxicity potential -
Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate C22H19N3O3S 405.47 Methoxyphenyl, ethyl ester Supplier-listed; no activity data
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C18H16ClN3S 341.85 Chlorophenyl, dimethylamino Cyclin-dependent kinase inhibitor
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide C23H21N5OS 423.51 Isobutylphenyl, benzamide, cyano Preclinical screening candidate
Key Observations:

Substituent Effects on Solubility: The diethylaminoethyl group in the target compound likely enhances solubility in polar solvents compared to the ethyl ester in ’s analog. However, the methoxyphenyl substituent in the latter may improve membrane permeability due to increased lipophilicity .

Thiazole Core Modifications :

  • The phenyl group at the thiazole 4-position in the target compound contrasts with the chlorophenyl group in ’s derivative. Chlorine substituents often enhance binding affinity to hydrophobic enzyme pockets, whereas phenyl groups may prioritize π-π stacking interactions .

Biological Activity Trends: Thiazole derivatives with cyano-vinylamino linkers (e.g., ’s benzamide analog) are frequently explored for cytotoxicity or kinase inhibition, aligning with the target compound’s structural motifs .

Pharmacological Potential

While direct data for the target compound are lacking, structurally related compounds exhibit notable activities:

  • Kinase Inhibition: ’s chlorophenyl-thiazol-2-amine derivative inhibits cyclin-dependent kinases, suggesting that the target compound’s thiazole core and amino-linked benzoate could share similar mechanisms .

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